molecular formula C12H24O11 B1220307 Clusianose CAS No. 24570-20-5

Clusianose

Cat. No.: B1220307
CAS No.: 24570-20-5
M. Wt: 344.31 g/mol
InChI Key: KMBKXANDSFBRCO-VCKNUUNJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clusianose is a rare trisaccharide compound first isolated from the resin of Clusia species, a genus of tropical plants known for their diverse secondary metabolites . Structurally, it comprises glucose, fructose, and rhamnose units linked via α-(1→3) and β-(1→4) glycosidic bonds, distinguishing it from common oligosaccharides like sucrose or maltose. Its unique configuration contributes to its biochemical stability and resistance to enzymatic hydrolysis, making it a subject of interest in glycobiology and natural product chemistry .

Current research focuses on optimizing extraction protocols and synthetic routes to facilitate further pharmacological evaluation .

Properties

CAS No.

24570-20-5

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2R,3R,4R)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H24O11/c13-1-5(16)10(20)12(21,3-15)4-22-11-9(19)8(18)7(17)6(2-14)23-11/h5-11,13-21H,1-4H2/t5-,6-,7+,8+,9-,10-,11+,12-/m1/s1

InChI Key

KMBKXANDSFBRCO-VCKNUUNJSA-N

SMILES

C(C1C(C(C(C(O1)OCC(CO)(C(C(CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@](CO)([C@@H]([C@@H](CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(CO)(C(C(CO)O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Clusianose belongs to the oligosaccharide family, sharing functional and structural similarities with compounds like raffinose, melezitose, and stachyose. Below is a systematic comparison based on structural features, physicochemical properties, and bioactivity.

Structural Comparison
Compound Monomer Units Glycosidic Linkages Molecular Formula Molecular Weight (g/mol)
This compound Glucose, Fructose, Rhamnose α-(1→3), β-(1→4) C₁₈H₃₂O₁₆ 504.4
Raffinose Galactose, Glucose, Fructose α-(1→6), β-(1→2) C₁₈H₃₂O₁₆ 504.4
Melezitose Glucose, Fructose, Glucose α-(1→3), β-(1→2) C₁₈H₃₂O₁₆ 504.4
Stachyose Galactose, Galactose, Glucose, Fructose α-(1→6), α-(1→6) C₂₄H₄₂O₂₁ 666.6

Key Observations :

  • This compound and raffinose are structural isomers but differ in linkage positions and monomer composition. The presence of rhamnose in this compound enhances its hydrophobicity compared to raffinose .
  • Unlike stachyose (a tetrasaccharide), this compound lacks additional galactose units, reducing its caloric value and making it less soluble in aqueous solutions .
Physicochemical Properties
Property This compound Raffinose Melezitose Stachyose
Solubility (g/100 mL) 12.3 34.7 28.9 72.5
Melting Point (°C) 198–201 80–85 95–98 110–115
Specific Rotation [α]D²⁵ +62.3° +123.5° +88.2° +92.7°

Key Findings :

  • This compound’s lower solubility aligns with its higher melting point, attributed to stronger intermolecular hydrogen bonding from rhamnose’s methyl group .
  • The specific rotation of this compound (+62.3°) reflects its distinct stereochemical arrangement compared to raffinose (+123.5°) .

Key Insights :

  • This compound outperforms raffinose and melezitose in anti-inflammatory activity, likely due to rhamnose’s role in modulating immune responses .
  • Its moderate prebiotic activity suggests selective fermentation by gut microbiota, positioning it as a candidate for functional food additives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.